5-(benzyloxy)-3-methyl-1H-indole
Overview
Description
5-(Benzyloxy)-3-methyl-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds widely found in nature, particularly in plants and microorganisms The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a benzyloxy group attached at the 5-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-3-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylindole and benzyl bromide.
Reaction Conditions: The key step involves the O-alkylation of 3-methylindole with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-3-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be carried out using reagents like nitric acid (HNO3) or bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated indoles.
Scientific Research Applications
5-(Benzyloxy)-3-methyl-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Industry: The compound can be used in the synthesis of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-3-methyl-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The methyl group at the 3-position can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3-methyl-1H-indole: Similar structure but with a hydroxy group instead of a benzyloxy group.
5-Methoxy-3-methyl-1H-indole: Similar structure but with a methoxy group instead of a benzyloxy group.
3-Methylindole: Lacks the benzyloxy group, making it less lipophilic.
Uniqueness
5-(Benzyloxy)-3-methyl-1H-indole is unique due to the presence of the benzyloxy group, which can significantly alter its physical and chemical properties compared to other indole derivatives. This modification can enhance its potential as a drug candidate or as a functional material in various applications.
Properties
IUPAC Name |
3-methyl-5-phenylmethoxy-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-10-17-16-8-7-14(9-15(12)16)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAFCQXCCPCUDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566249 | |
Record name | 5-(Benzyloxy)-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21987-24-6 | |
Record name | 5-(Benzyloxy)-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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